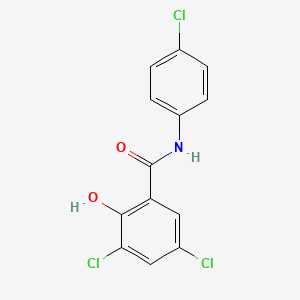

Benzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core substituted with chlorine atoms at the 3 and 5 positions, a hydroxyl group at the 2 position, and a 4-chlorophenyl group attached to the nitrogen atom. These substitutions confer distinct chemical and physical properties, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy- typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-chloroaniline in the presence of a base. The reaction is usually carried out in a solvent such as N,N’-dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the amide bond .

Preparation of 3,5-dichlorobenzoyl chloride: This intermediate is synthesized from 3,5-dichlorobenzonitrile by treatment with thionyl chloride.

Formation of the amide: The 3,5-dichlorobenzoyl chloride is then reacted with 4-chloroaniline in DMF, yielding the desired benzamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:

Bulk preparation of intermediates: Large-scale synthesis of 3,5-dichlorobenzoyl chloride.

Optimization of reaction conditions: Ensuring efficient mixing, temperature control, and purification steps to maximize yield and purity.

Purification: Techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy- can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The hydroxyl group at the 2 position can be oxidized to a ketone or reduced to a methylene group.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

Substitution: Products with various nucleophiles replacing the chlorine atoms.

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a methylene derivative.

Hydrolysis: Formation of 3,5-dichlorobenzoic acid and 4-chloroaniline.

Scientific Research Applications

Benzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and the hydroxyl group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

- 3,5-Dichloro-N-(2-chlorophenyl)benzamide

- 3,5-Dichloro-N-(4-methylphenyl)benzamide

- 3,5-Dichloro-N-(4-nitrophenyl)benzamide

Uniqueness

Benzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy- is unique due to the specific arrangement of its substituents, which can significantly affect its chemical reactivity and biological activity. The combination of chlorine atoms and a hydroxyl group provides distinct properties compared to other benzamide derivatives, making it a valuable compound for various research and industrial applications.

Biological Activity

Benzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy- (also known as 3,3',4',5-tetrachloro-salicylanilide) is a compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula: C₁₃H₇Cl₄NO₂

- Molecular Weight: 351.012 g/mol

- CAS Registry Number: 1154-59-2

- IUPAC Name: 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxybenzamide

Benzamide derivatives, including the compound in focus, are primarily recognized for their antimicrobial properties . The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This compound is particularly effective against a range of Gram-positive and Gram-negative bacteria.

Biological Activity

-

Antimicrobial Effects

- Benzamide derivatives have been shown to exhibit significant antibacterial activity. For instance, studies indicate that compounds with similar structures demonstrate Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

- The compound's effectiveness is attributed to its ability to interfere with bacterial metabolism and cell cycle progression.

- Protective Agents Against Xenotoxic Agents

- Fungicidal Activity

Case Studies

- Case Study 1: Antibacterial Activity

A study evaluated the antibacterial activity of several benzamide derivatives against common pathogens. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts.

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 10 | Escherichia coli |

| Compound C | 12.5 | Pseudomonas aeruginosa |

- Case Study 2: Environmental Impact Assessment

The Government of Canada assessed the environmental persistence of benzamide derivatives, concluding that while they can accumulate in ecosystems, their low commercial availability mitigates significant environmental risks .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of benzamide derivatives:

- A study published in Molecules highlighted the synthesis of various substituted benzamides and their larvicidal activities against mosquito larvae, with some compounds achieving up to 100% efficacy at certain concentrations .

- Another research effort demonstrated that benzamide derivatives could modulate viral capsid assembly in Hepatitis B virus, indicating potential for antiviral applications .

Properties

CAS No. |

1151-51-5 |

|---|---|

Molecular Formula |

C13H8Cl3NO2 |

Molecular Weight |

316.6 g/mol |

IUPAC Name |

3,5-dichloro-N-(4-chlorophenyl)-2-hydroxybenzamide |

InChI |

InChI=1S/C13H8Cl3NO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19) |

InChI Key |

USFZGCVGLNMJPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.